5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride
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Description
Scientific Research Applications
Hybrid Catalysts in Pyrimidine Derivative Synthesis
The pyranopyrimidine core is essential in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research has explored synthetic pathways for developing substituted pyranopyrimidine derivatives using hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. These studies focus on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighting the importance of catalyst choice in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Structural Characteristics of Small-Molecule Antifolate Compounds
Antifolate compounds, which inhibit dihydrofolate reductase (DHFR), play a crucial role in treating infections and cancer. Structural analysis of small-molecule antifolate compounds reveals insights into their interaction with DHFR, highlighting the geometrical arrangements and supramolecular interactions crucial for drug design. This research provides a foundation for understanding how pyrimidine derivatives can be designed for therapeutic applications, potentially relevant to the compound (Schwalbe & Cody, 2006).
Antioxidant Activity Determination Methods
The study of antioxidants is vital across various fields, including medicine. Research on determining antioxidant activity discusses methods based on hydrogen atom transfer and electron transfer, relevant for analyzing the antioxidant capacity of compounds like pyrimidine derivatives. This insight could suggest potential research applications of the compound in assessing and utilizing its antioxidant properties (Munteanu & Apetrei, 2021).
Applications of Redox Mediators in Organic Pollutant Treatment
Enzymatic approaches using redox mediators have shown promise in degrading organic pollutants, indicating the potential for compounds with redox-active functionalities to assist in environmental remediation efforts. This research area may offer insights into the environmental applications of pyrimidine derivatives, including the compound (Husain & Husain, 2007).
properties
IUPAC Name |
5,6-diamino-1-ethyl-3-propylpyrimidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2.ClH/c1-3-5-13-8(14)6(10)7(11)12(4-2)9(13)15;/h3-5,10-11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSCKZHBKDUCRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=C(N(C1=O)CC)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743362 |
Source
|
Record name | 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione hydrochloride | |
CAS RN |
1245645-59-3 |
Source
|
Record name | 5,6-Diamino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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